1-Methyl-1,2-dihydropyridine-3-carboxamide methyl sulfate
Description
Properties
Molecular Formula |
C8H14N2O5S |
|---|---|
Molecular Weight |
250.27 g/mol |
IUPAC Name |
methyl hydrogen sulfate;1-methyl-2H-pyridine-3-carboxamide |
InChI |
InChI=1S/C7H10N2O.CH4O4S/c1-9-4-2-3-6(5-9)7(8)10;1-5-6(2,3)4/h2-4H,5H2,1H3,(H2,8,10);1H3,(H,2,3,4) |
InChI Key |
NZEWLTWQAFMTFX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=CC=C1)C(=O)N.COS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Methyl-1,2-dihydropyridine-3-carboxamide methyl sulfate typically involves the reaction of 1-methyl-1,2-dihydropyridine-3-carboxamide with methyl sulfate. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-Methyl-1,2-dihydropyridine-3-carboxamide methyl sulfate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.
Reduction: This reaction can further reduce the compound to form different derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-1,2-dihydropyridine-3-carboxamide methyl sulfate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-1,2-dihydropyridine-3-carboxamide methyl sulfate involves its interaction with specific molecular targets in biological systems. The compound may act on enzymes or receptors, leading to changes in cellular pathways and physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The following table highlights key structural and functional differences between the target compound and related dihydropyridine derivatives:
Key Observations:
- Ring Saturation : The target compound’s 1,2-dihydropyridine core contrasts with the fully saturated 1,2,3,6-tetrahydropyridine (neurotoxin) and the 1,4-dihydropyridine analog. Reduced saturation may enhance redox activity or alter binding affinity in biological systems.
- Functional Groups: The methyl sulfate group in the target compound likely improves aqueous solubility compared to non-sulfated analogs. Boronic acid and cyano/mercapto groups in other derivatives suggest divergent applications (e.g., cross-coupling reactions or enzyme inhibition).
- Neurochemical Roles : While 1-methyl-1,2,3,6-tetrahydropyridine is a well-documented dopaminergic neurotoxin , the target compound’s carboxamide and sulfate groups could theoretically mitigate toxicity or confer neuroprotective effects, though direct evidence is lacking.
Pharmacological and Toxicological Insights
Neuroprotective Potential of Dihydropyridine Derivatives
Evidence from modafinil studies demonstrates that certain compounds can counteract neurotoxicity induced by 1-methyl-1,2,3,6-tetrahydropyridine. For example, modafinil (100 mg/kg) preserved striatal dopamine levels at 41% of controls in marmoset models, compared to 5% in untreated animals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
